molecular formula C19H12ClFN4O2S B2525588 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1207037-81-7

2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

Cat. No.: B2525588
CAS No.: 1207037-81-7
M. Wt: 414.84
InChI Key: CGMAEOOUEOJEPH-UHFFFAOYSA-N
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Description

The compound 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a heterocyclic molecule featuring a 4-pyrimidinol core substituted at the 2-position with a sulfanyl-methyl-1,2,4-oxadiazole moiety and at the 6-position with a phenyl group. The oxadiazole ring is further functionalized with a 3-chloro-4-fluorophenyl substituent.

Properties

IUPAC Name

2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2S/c20-13-8-12(6-7-14(13)21)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMAEOOUEOJEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, particularly its anti-inflammatory and antibacterial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H13_{13}ClF N4_{4}OS
  • Molecular Weight : 350.82 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-fluorophenyl derivatives with oxadiazole intermediates followed by the introduction of the pyrimidine moiety. The general synthetic route includes:

  • Formation of Oxadiazole : Reacting appropriate phenyl hydrazines with carbonyl compounds.
  • Thioether Formation : Introducing a sulfanyl group through nucleophilic substitution.
  • Pyrimidine Derivative Synthesis : Utilizing cyclization reactions involving urea or thiourea derivatives.

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-inflammatory effects. In a study evaluating various derivatives, the compound demonstrated promising results in reducing paw edema in rat models, suggesting its efficacy comparable to standard anti-inflammatory drugs such as indomethacin.

CompoundDose (mg/kg)Inhibition of Paw Edema after 3h (%)Inhibition of Paw Edema after 6h (%)
Test Compound3058.2470.98
Indomethacin4066.44Not applicable

The data shows that the test compound significantly inhibited inflammation, indicating its potential as an anti-inflammatory agent .

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate to strong antibacterial activity.

In a comparative study:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that the compound can be a potential candidate for developing new antibacterial agents .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of similar compounds within the oxadiazole class:

  • Anti-inflammatory Studies : A series of oxadiazole derivatives showed varying degrees of anti-inflammatory activity in animal models, with some compounds outperforming traditional treatments .
  • Antimicrobial Studies : Research focusing on oxadiazole derivatives has indicated broad-spectrum antimicrobial activity, highlighting their potential in treating infections caused by resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives, including those related to the compound , exhibit significant anticancer properties. For instance, a study on similar oxadiazole derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of a 3-chloro-4-fluorophenyl group enhances the antitumor activity due to its ability to interact with specific biological targets involved in cancer progression .

Antimicrobial Properties

Compounds with oxadiazole moieties have shown promising antibacterial and antifungal activities. The presence of the sulfanyl group in the structure may contribute to enhanced membrane permeability and interaction with microbial enzymes, leading to effective inhibition of pathogen growth. Studies have documented the efficacy of similar compounds against resistant strains of bacteria, making them candidates for further development in antibiotic therapies .

Synthetic Routes

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. This method allows for the introduction of various substituents that can modulate biological activity .

StepReaction TypeReagentsConditions
1CondensationHydrazide + Acid DerivativeAcidic Medium
2CyclizationIntermediate ProductHeat
3PurificationSolvent ExtractionFiltration

Anticancer Study

A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against breast cancer cell lines (MCF-7). The results indicated that modifications to the phenyl groups significantly enhanced cytotoxicity compared to unmodified structures. The compound's structural features were crucial in determining its binding affinity to target proteins involved in cancer cell survival .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds with a sulfanyl group exhibited higher inhibition zones compared to those without, suggesting that this functional group plays a pivotal role in antimicrobial action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the oxadiazole ring and the pyrimidinol core. Key comparisons are outlined below:

Structural Analog 1: 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

  • Oxadiazole Substituent : 4-Chlorophenyl (single Cl at para position).
  • Pyrimidinol Substituent: Phenyl at the 6-position.
  • Molecular Weight : ~382.84 g/mol (calculated).
  • Key Differences: The absence of fluorine and the para-chloro configuration may reduce steric and electronic effects compared to the target compound.

Structural Analog 2: 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol

  • Pyrimidinol Substituent: Propyl at the 6-position.
  • Molecular Weight : 328.4 g/mol (reported).
  • The aliphatic propyl group at the 6-position likely enhances solubility but reduces aromatic stacking compared to the phenyl group in the target compound.

Theoretical Implications of Substituent Variations

  • Steric and Binding Interactions: The meta- and para-halogen positions in the target compound may optimize steric complementarity in binding pockets compared to para-chloro or non-halogenated analogs.
  • Lipophilicity : The 6-phenyl group in the target compound and Analog 1 increases lipophilicity relative to Analog 2’s propyl group, which could affect membrane permeability or solubility.

Notes

  • Limitations : The provided evidence lacks experimental data (e.g., biological activity, solubility, stability) for these compounds, necessitating caution in extrapolating functional implications.
  • Further Research : Comparative studies using density functional theory (DFT) or experimental assays are required to validate the theoretical advantages of the target compound’s dihalogenated structure.

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